(1R,2R)-1,2-Cyclohexanedimethanol

Vue d'ensemble

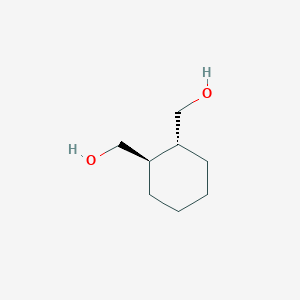

Description

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol with the molecular formula C8H16O2. It is a colorless, viscous liquid that is used as an intermediate in the synthesis of various organic compounds. The compound is notable for its two hydroxyl groups attached to a cyclohexane ring, making it a versatile building block in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1R,2R)-1,2-Cyclohexanedimethanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,2-cyclohexanedione. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1,2-cyclohexanedicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogenation reactors and palladium catalysts to achieve high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-1,2-Cyclohexanedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Reduction: It can be further reduced to cyclohexane by catalytic hydrogenation using Pd/C under hydrogen gas.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

Oxidation: Cyclohexanedione.

Reduction: Cyclohexane.

Substitution: Tosylates of this compound.

Applications De Recherche Scientifique

Organic Synthesis

(1R,2R)-1,2-Cyclohexanedimethanol serves as a chiral building block in the synthesis of complex organic molecules. Its two hydroxyl groups allow for diverse functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

Case Study : In a study focused on asymmetric synthesis, this compound was utilized to create various chiral intermediates that demonstrated significant biological activity.

Enzyme Mechanisms

The compound is employed in biochemical research to study enzyme mechanisms. It acts as a substrate for various enzymes, facilitating investigations into reaction pathways and kinetics.

Case Study : Research demonstrated that this compound effectively undergoes oxidation when catalyzed by alcohol dehydrogenase enzymes under physiological conditions, highlighting its potential utility in metabolic studies.

Medicinal Chemistry

This compound plays a crucial role in the synthesis of several pharmaceuticals, including antiviral and anticancer agents. Its chiral nature enhances its value in asymmetric synthesis processes.

Case Study : The synthesis of Lurasidone HCl, an antipsychotic medication, involves this compound as an important intermediate .

Polymer Production

In industrial settings, this compound is used in the production of polymers and plasticizers. It contributes to developing materials with specific properties suitable for various applications.

- Polymer Types : Polyurethanes and polyesters often incorporate this compound to enhance flexibility and durability.

Chemical Reactions

The compound undergoes several chemical reactions including oxidation to cyclohexanedione and substitution reactions with reagents like tosyl chloride. These reactions are essential for creating derivatives used in various applications.

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral diol with two hydroxyl groups | Enzymatic substrate; low toxicity |

| (1S,2S)-1,2-Cyclohexanedimethanol | Enantiomer with different biological activity | Varies based on stereochemistry |

| 1,4-Cyclohexanedimethanol | Similar diol but with different positioning | Different metabolic pathways |

Toxicological Profile

Research indicates that this compound exhibits low acute toxicity. In animal studies, the median lethal dose (LD50) was found to be greater than 2000 mg/kg when administered orally . Sub-lethal effects included mild symptoms such as weakness.

Mécanisme D'action

The mechanism of action of (1R,2R)-1,2-Cyclohexanedimethanol depends on its application. In enzymatic reactions, it acts as a substrate that undergoes specific transformations catalyzed by enzymes. The hydroxyl groups on the cyclohexane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S,2S)-1,2-Cyclohexanedimethanol: The enantiomer of (1R,2R)-1,2-Cyclohexanedimethanol, which has similar chemical properties but different biological activities due to its stereochemistry.

1,2-Cyclohexanediol: A related compound with two hydroxyl groups on the cyclohexane ring but lacking the methanol groups.

Uniqueness

This compound is unique due to its chiral nature and the presence of two hydroxyl groups, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes. Its ability to undergo a variety of chemical reactions further enhances its versatility in organic synthesis .

Activité Biologique

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol with significant biological and chemical properties. Its molecular formula is C8H16O2, and it features two hydroxyl groups attached to a cyclohexane ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

- Molecular Weight : 144.21 g/mol

- CAS Number : 65376-05-8

- Appearance : Colorless, viscous liquid

- Functional Groups : Two hydroxyl (-OH) groups

The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzymatic reactions. The hydroxyl groups facilitate hydrogen bonding and other interactions that enhance its reactivity and binding affinity in biological systems .

1. Enzymatic Reactions

This compound is utilized in studies of enzyme mechanisms. It serves as a substrate for various enzymes, allowing researchers to investigate reaction pathways and enzyme kinetics.

2. Pharmaceutical Synthesis

This compound is an intermediate in the synthesis of several pharmaceuticals, including antiviral and anticancer agents. Its chiral nature makes it valuable for asymmetric synthesis processes .

3. Polymer Production

In industrial applications, this compound is used in the production of polymers and plasticizers, contributing to the development of materials with specific properties .

Toxicological Profile

Research indicates that this compound exhibits low acute toxicity. In animal studies, the median lethal dose (LD50) was found to be greater than 2000 mg/kg body weight when administered orally . Sub-lethal effects observed included mild symptoms such as weakness and vasodilation.

Metabolism

The compound undergoes metabolic oxidation to form various metabolites, including cyclohexanedicarboxylic acid. Studies have shown that the primary metabolite does not induce mutations or chromosomal aberrations in mammalian cells .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral diol with two hydroxyl groups | Enzymatic substrate; low toxicity |

| (1S,2S)-1,2-Cyclohexanedimethanol | Enantiomer with different biological activity | Varies based on stereochemistry |

| 1,4-Cyclohexanedimethanol | Similar diol but with different positioning | Different metabolic pathways |

Case Study 1: Enzymatic Activity

In a study examining the enzymatic activity of this compound as a substrate for alcohol dehydrogenase enzymes, it was found that the compound underwent oxidation effectively under physiological conditions. This reaction pathway highlighted its potential utility in biochemical applications where specific transformations are required.

Case Study 2: Pharmaceutical Development

Research on the synthesis of antiviral agents has demonstrated that incorporating this compound into drug formulations enhances efficacy due to its ability to stabilize active pharmaceutical ingredients through hydrogen bonding interactions.

Propriétés

IUPAC Name |

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODWINGEHBYRT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285244 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-33-8, 65376-05-8 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25712-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.